1-Bromo-4-chloro-2-nitro-5-(trifluorométhyl)benzène

Vue d'ensemble

Description

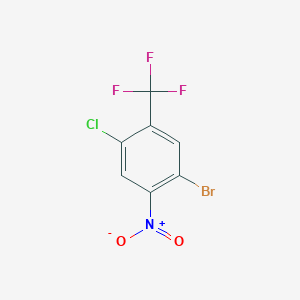

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF3NO2 and a molecular weight of 304.45 g/mol . This compound is characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly functionalized aromatic compound .

Applications De Recherche Scientifique

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is utilized in various scientific research fields:

Méthodes De Préparation

The synthesis of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Industrial production methods often employ Friedel-Crafts acylation followed by nitration and halogenation under controlled conditions . The reaction conditions usually involve the use of strong acids like sulfuric acid and nitric acid for nitration, and halogenating agents such as bromine and chlorine .

Analyse Des Réactions Chimiques

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the halogen atoms can engage in halogen bonding with biological molecules . These interactions can affect biochemical pathways and cellular processes, making the compound useful in research applications .

Comparaison Avec Des Composés Similaires

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene can be compared with similar compounds such as:

1-Bromo-4-(trifluoromethyl)benzene: Lacks the nitro and chlorine groups, making it less reactive in certain chemical reactions.

1-Bromo-2-nitrobenzene: Lacks the trifluoromethyl and chlorine groups, affecting its chemical properties and reactivity.

1-Bromo-3-nitro-5-(trifluoromethyl)benzene: Has a different substitution pattern, leading to variations in its chemical behavior.

The presence of multiple functional groups in 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene makes it unique and versatile for various applications in research and industry .

Activité Biologique

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene (CAS Number: 863111-47-1) is an organic compound with the molecular formula C₇H₂BrClF₃NO₂. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities.

The compound is characterized by the presence of multiple halogen atoms and a nitro group, which contribute to its reactivity and biological interactions. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 304.45 g/mol |

| Melting Point | 58-60 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in electron transfer reactions, while the halogen atoms may engage in halogen bonding with biological molecules. These interactions can lead to alterations in enzyme activities, receptor binding, and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that halogenated aromatic compounds like 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene possess significant antimicrobial properties against various bacterial strains. The presence of halogens enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve interference with tubulin polymerization, a critical process for cell division. For example, compounds with similar structures have shown IC50 values indicating potent antiproliferative effects on human cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have reported its ability to inhibit enzymes involved in metabolic pathways, which could be harnessed for therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various halogenated compounds, including 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on several human cancer cell lines. The results showed that at concentrations ranging from 10 to 100 µM, the compound inhibited cell growth by inducing apoptosis, as evidenced by increased caspase-3 activity.

Comparison with Similar Compounds

To better understand the unique biological activity of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | Moderate | High |

| 1-Bromo-4-(trifluoromethyl)benzene | Low | Moderate |

| 1-Bromo-2-nitrobenzene | High | Low |

Propriétés

IUPAC Name |

1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWQBVLBUBRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.